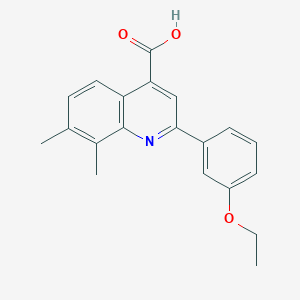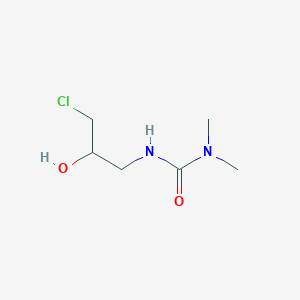
Methyl 2-(5-bromopyrazin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(5-bromopyrazin-2-yl)acetate” is a chemical compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H7BrN2O2 . Unfortunately, the specific details about its linear structure formula and InChI Key are not available .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 231.05 . The boiling point and other physical properties are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Methyl 2-(5-bromopyrazin-2-yl)acetate may serve as a precursor in the synthesis of various heterocyclic compounds. For example, derivatives of pyrazine have been utilized in the synthesis of 3-aminopyrroles and 5-amino 1,2-oxazoles through reactions with hydrazine and hydroxylamine, showcasing their potential in generating compounds with anticonvulsant activities (Unverferth et al., 1998). This indicates the potential utility of this compound in synthesizing compounds with pharmacological properties.
- A methodology for efficient access to pyridin- and pyrimidin-2-yl acetate cores has been developed, highlighting the utility of pyrazine derivatives in large-scale synthesis and the potential for rapid access to heterocyclic analogues (Morgentin et al., 2009). This suggests that this compound could be a valuable intermediate in the synthesis of complex heterocyclic structures.
Pharmacological Applications
- Pyrazine derivatives have been shown to exhibit anticonvulsant activities, as demonstrated by the synthesis of Schiff bases of N-methyl and N-acetyl isatin derivatives, which were screened for anticonvulsant activities and showed promising results (Verma et al., 2004). This points to the potential of this compound in the development of new anticonvulsants.
Material Science and Catalysis
- Pyrazine derivatives have been used in the mild, palladium-catalyzed direct arylation of azoles, demonstrating their role in facilitating regioselective chemical transformations (Bellina et al., 2013). This indicates the potential application of this compound in catalysis and synthetic chemistry.
Corrosion Inhibition
- The study on the inhibitive action of bipyrazolic type organic compounds towards corrosion of pure iron in acidic media showcases the application of pyrazine derivatives in corrosion inhibition (Chetouani et al., 2005). This suggests that this compound might find application in the development of corrosion inhibitors.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(5-bromopyrazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)2-5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQFZEGJAINFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845996.png)


![Methyl 2-[(Dimethylamino)methyl]benzoate](/img/structure/B2846002.png)
amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2846003.png)
![Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2846005.png)



![Tert-butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B2846013.png)
![3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2846015.png)
![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one](/img/structure/B2846016.png)
![(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B2846017.png)